molecular formula C14H15N3O4S B5831197 N-(3,4-dimethoxyphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide

N-(3,4-dimethoxyphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide

Cat. No. B5831197
M. Wt: 321.35 g/mol
InChI Key: YANZWVNXTGFJCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as DMTA and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of DMTA is not fully understood, but it is believed to act as a thiol-reactive agent and an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme that is involved in the de novo pyrimidine synthesis pathway, which is essential for cell proliferation.
Biochemical and Physiological Effects:
DMTA has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. The compound has also been shown to have antioxidant properties and to inhibit the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

DMTA has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, the compound also has some limitations, including its instability in aqueous solutions and its potential toxicity.

Future Directions

There are several future directions for research on DMTA, including its potential use as a therapeutic agent for various diseases, the development of more stable analogs, and the investigation of its mechanism of action. Additionally, further studies are needed to determine the optimal dosage and administration route for the compound.
Conclusion:
In conclusion, DMTA is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using different methods and has been studied for its antimicrobial, antitumor, and anti-inflammatory properties. DMTA has also been shown to have biochemical and physiological effects, including inhibition of cell proliferation and modulation of immune responses. While the compound has several advantages for lab experiments, it also has some limitations, including its instability in aqueous solutions and potential toxicity. Further research is needed to determine the optimal use of DMTA as a therapeutic agent and to investigate its mechanism of action.

Synthesis Methods

DMTA can be synthesized using different methods, including the use of thioacetamide, 3,4-dimethoxybenzaldehyde, and barbituric acid derivatives. One of the most commonly used methods is the reaction of thioacetamide with 3,4-dimethoxybenzaldehyde in the presence of a base such as sodium methoxide. The resulting intermediate is then reacted with barbituric acid derivatives to yield DMTA.

Scientific Research Applications

DMTA has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. The compound has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. DMTA has also been studied for its potential use in treating diseases such as cancer, Alzheimer's, and Parkinson's.

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-20-10-4-3-9(7-11(10)21-2)16-13(19)8-22-14-15-6-5-12(18)17-14/h3-7H,8H2,1-2H3,(H,16,19)(H,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YANZWVNXTGFJCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC=CC(=O)N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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